Cas no 1261761-20-9 (3-Amino-2-chloro-5-(4-(trifluoromethoxy)phenyl)pyridine)

3-Amino-2-chloro-5-(4-(trifluoromethoxy)phenyl)pyridine 化学的及び物理的性質
名前と識別子
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- 3-Amino-2-chloro-5-(4-(trifluoromethoxy)phenyl)pyridine
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- インチ: 1S/C12H8ClF3N2O/c13-11-10(17)5-8(6-18-11)7-1-3-9(4-2-7)19-12(14,15)16/h1-6H,17H2
- InChIKey: GJJBPXDJEKEZBQ-UHFFFAOYSA-N
- SMILES: ClC1=C(C=C(C=N1)C1C=CC(=CC=1)OC(F)(F)F)N
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 19
- 回転可能化学結合数: 2
- 複雑さ: 295
- トポロジー分子極性表面積: 48.1
- XLogP3: 3.9
3-Amino-2-chloro-5-(4-(trifluoromethoxy)phenyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A022004665-500mg |
3-Amino-2-chloro-5-(4-(trifluoromethoxy)phenyl)pyridine |
1261761-20-9 | 97% | 500mg |
$999.60 | 2022-04-03 | |
Alichem | A022004665-1g |
3-Amino-2-chloro-5-(4-(trifluoromethoxy)phenyl)pyridine |
1261761-20-9 | 97% | 1g |
$1,663.20 | 2022-04-03 | |
Alichem | A022004665-250mg |
3-Amino-2-chloro-5-(4-(trifluoromethoxy)phenyl)pyridine |
1261761-20-9 | 97% | 250mg |
$666.40 | 2022-04-03 |
3-Amino-2-chloro-5-(4-(trifluoromethoxy)phenyl)pyridine 関連文献
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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8. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
3-Amino-2-chloro-5-(4-(trifluoromethoxy)phenyl)pyridineに関する追加情報
3-Amino-2-chloro-5-(4-(trifluoromethoxy)phenyl)pyridine: A Comprehensive Overview
3-Amino-2-chloro-5-(4-(trifluoromethoxy)phenyl)pyridine (CAS No. 1261761-20-9) is a highly specialized organic compound with a unique structure and diverse applications in the fields of chemistry and materials science. This compound belongs to the class of pyridine derivatives, which are widely studied for their versatile properties and potential uses in drug discovery, agrochemicals, and advanced materials. The molecule's structure features a pyridine ring substituted with an amino group at position 3, a chlorine atom at position 2, and a trifluoromethoxy-substituted phenyl group at position 5. These substituents confer the compound with distinctive electronic and steric properties, making it a valuable building block in organic synthesis.
The synthesis of 3-Amino-2-chloro-5-(4-(trifluoromethoxy)phenyl)pyridine involves multi-step organic reactions, often utilizing advanced methodologies such as Suzuki coupling or nucleophilic aromatic substitution. Recent advancements in catalytic processes have enabled more efficient and selective syntheses of this compound, reducing production costs and improving yields. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining product purity.
One of the most notable applications of this compound is in the field of medicinal chemistry. The presence of the trifluoromethoxy group imparts strong electron-withdrawing effects, which can enhance the bioavailability and pharmacokinetic properties of drugs. For instance, studies have shown that 3-Amino-2-chloro-5-(4-(trifluoromethoxy)phenyl)pyridine derivatives exhibit potent inhibitory activity against various enzyme targets, making them promising candidates for anti-cancer and anti-inflammatory therapies. Recent research has focused on optimizing the compound's pharmacodynamic properties to improve its efficacy in clinical settings.
In addition to its medicinal applications, 3-Amino-2-chloro-5-(4-(trifluoromethoxy)phenyl)pyridine has found utility in materials science as a precursor for advanced polymers and optoelectronic materials. Its ability to form stable coordination complexes with metal ions has led to its use in the development of novel catalysts for industrial chemical processes. Furthermore, the compound's electronic properties make it a candidate for applications in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic devices.
The environmental impact of 3-Amino-2-chloro-5-(4-(trifluoromethoxy)phenyl)pyridine has also been a topic of recent research. Studies have investigated its biodegradation pathways and toxicity profiles to assess its safety for industrial use. Findings indicate that the compound exhibits low toxicity to aquatic organisms under controlled conditions, suggesting its potential for sustainable applications in green chemistry.
From a structural perspective, the pyridine ring serves as a rigid framework that facilitates various substitution reactions. The amino group at position 3 introduces nucleophilic character, enabling further functionalization through reactions such as alkylation or acylation. Meanwhile, the chlorine atom at position 2 contributes to the compound's electrophilic aromatic substitution reactivity, making it amenable to further derivatization.
The trifluoromethoxy phenyl group attached at position 5 is particularly significant due to its strong electron-withdrawing effects. This substituent not only enhances the stability of the pyridine ring but also imparts unique optical and electronic properties to the molecule. Recent studies have explored the use of this group in designing chiral catalysts for asymmetric synthesis, highlighting its role in enantioselective chemical transformations.
In conclusion, 3-Amino-2-chloro-5-(4-(trifluoromethoxy)phenyl)pyridine (CAS No. 1261761-20-9) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool in organic synthesis, drug discovery, and materials science. As research continues to uncover new properties and uses for this compound, its significance in both academic and industrial settings is expected to grow further.
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